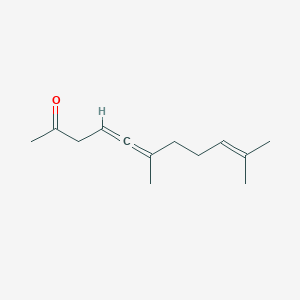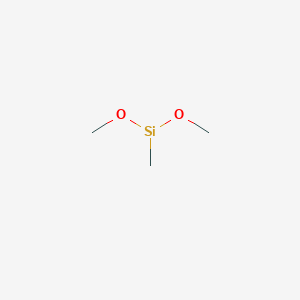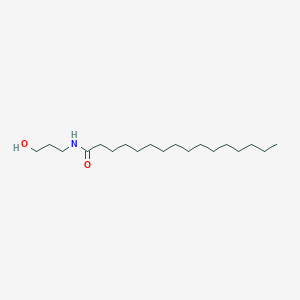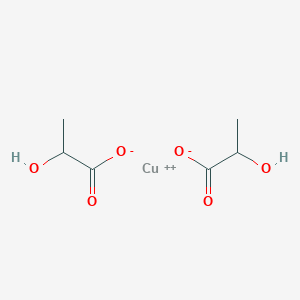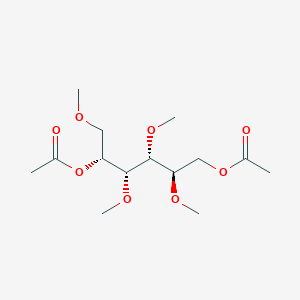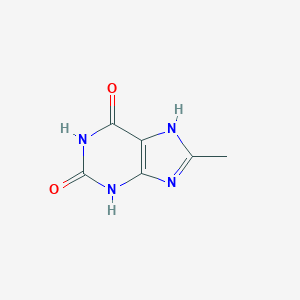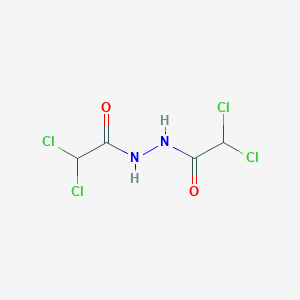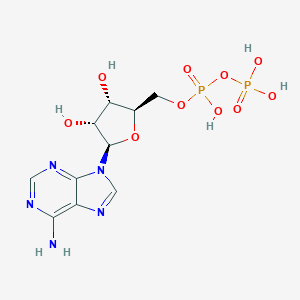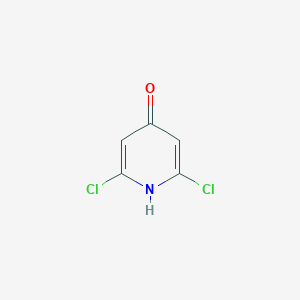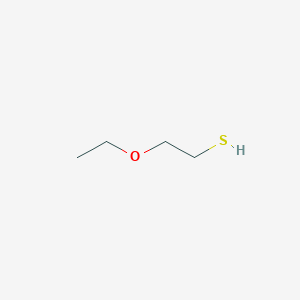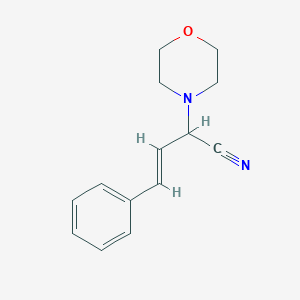
(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile is a chemical compound that belongs to the class of nitriles. It is commonly known as MPhBnN and has been widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of MPhBnN is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. MPhBnN also appears to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
Efectos Bioquímicos Y Fisiológicos
MPhBnN has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. MPhBnN also appears to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPhBnN has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-inflammatory and analgesic properties. However, there are also some limitations to its use. MPhBnN is a relatively new compound, and its long-term effects are not fully understood. Additionally, further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are a number of future directions for research on MPhBnN. One area of research could be the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Another area of research could be the exploration of its neuroprotective effects and its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to determine the long-term effects of MPhBnN and its safety and efficacy in humans.
Conclusion:
In conclusion, MPhBnN is a promising compound with a number of potential applications in scientific research. Its unique chemical properties make it a promising candidate for the development of new drugs, and its neuroprotective effects could be useful in the treatment of neurological disorders. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and long-term safety and efficacy in humans.
Métodos De Síntesis
MPhBnN can be synthesized through a multistep process that involves the reaction of morpholine and benzaldehyde to form 4-phenylmorpholine. The resulting compound is then reacted with acrylonitrile to form MPhBnN. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
MPhBnN has been widely used in scientific research due to its unique chemical properties. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. MPhBnN has also been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-2-morpholin-4-yl-4-phenylbut-3-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-12-14(16-8-10-17-11-9-16)7-6-13-4-2-1-3-5-13/h1-7,14H,8-11H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNIJLJLTJRWIM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(/C=C/C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

